molecular formula C22H25N3O2 B4588267 N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]-4-methylbenzamide

N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B4588267
M. Wt: 363.5 g/mol
InChI Key: VPJVCEHKTPDXRS-HMMYKYKNSA-N
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Description

N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]-4-methylbenzamide is a complex organic compound with a unique structure that includes an azepane ring, a pyridine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyridine ring: This step often involves coupling reactions such as Suzuki or Heck coupling.

    Formation of the prop-1-en-2-yl linkage: This can be done through aldol condensation or similar reactions.

    Attachment of the benzamide group: This final step usually involves amide bond formation using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyridine or benzamide rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: This compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The azepane and pyridine rings may facilitate binding to specific sites, while the benzamide group can interact with other functional groups in the target molecule. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    N-[(1E,3E)-3-(phenylimino)prop-1-en-1-yl]aniline: This compound has a similar structure but lacks the azepane ring.

    (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: This compound has a similar prop-1-en-2-yl linkage but different aromatic rings.

Uniqueness

N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]-4-methylbenzamide is unique due to the presence of the azepane ring, which can impart specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(E)-3-(azepan-1-yl)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-17-8-10-19(11-9-17)21(26)24-20(15-18-7-6-12-23-16-18)22(27)25-13-4-2-3-5-14-25/h6-12,15-16H,2-5,13-14H2,1H3,(H,24,26)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJVCEHKTPDXRS-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CN=CC=C2)/C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]-4-methylbenzamide
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N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]-4-methylbenzamide
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N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]-4-methylbenzamide
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N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]-4-methylbenzamide
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N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]-4-methylbenzamide
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N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]-4-methylbenzamide

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